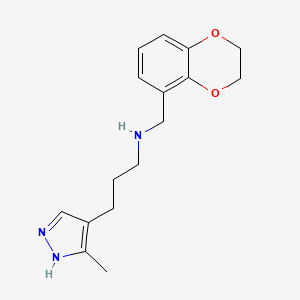![molecular formula C11H12N4O3S B7576648 2-[4-[[2-(2-Methyl-1,3-thiazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7576648.png)
2-[4-[[2-(2-Methyl-1,3-thiazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[[2-(2-Methyl-1,3-thiazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid, commonly known as MTAPA, is a novel compound that has been the subject of scientific research in recent years. MTAPA is a small molecule that has been synthesized using various methods, and its potential applications in scientific research have been explored.
Mecanismo De Acción
The mechanism of action of MTAPA involves inhibition of various enzymes, including acetylcholinesterase and butyrylcholinesterase. The compound binds to the active site of these enzymes, preventing the degradation of acetylcholine. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function. MTAPA also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MTAPA has been shown to have various biochemical and physiological effects. The compound has been shown to improve cognitive function in animal models, and may have therapeutic implications for diseases such as Alzheimer's disease. MTAPA has also been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic implications for various diseases, including cancer and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTAPA has several advantages for lab experiments, including its high purity and stability. The compound has been synthesized using various methods, and has been characterized using various spectroscopic techniques. However, there are also limitations to the use of MTAPA in lab experiments. The compound has limited solubility in water, which can make it difficult to use in certain assays. Additionally, the compound has not been extensively studied in humans, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on MTAPA. One potential area of research is the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research is the investigation of the compound's potential therapeutic applications, particularly in the treatment of Alzheimer's disease and other cognitive disorders. Additionally, further studies are needed to investigate the compound's potential anti-inflammatory and antioxidant properties, and its potential applications in the treatment of various diseases.
Métodos De Síntesis
MTAPA can be synthesized using various methods, including the reaction of 2-(2-methyl-1,3-thiazol-4-yl)acetyl chloride with 1-(4-aminopyrazol-1-yl)acetic acid. Another method involves the reaction of 2-(2-methyl-1,3-thiazol-4-yl)acetic acid with 4-(1H-pyrazol-1-yl)aniline. The synthesis of MTAPA has been optimized for high yield and purity, and the compound has been characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
MTAPA has potential applications in scientific research, particularly in the field of drug discovery. The compound has been shown to have inhibitory effects on various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the degradation of acetylcholine, a neurotransmitter that plays a key role in cognitive function. Inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. MTAPA has also been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic implications for various diseases.
Propiedades
IUPAC Name |
2-[4-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-7-13-8(6-19-7)2-10(16)14-9-3-12-15(4-9)5-11(17)18/h3-4,6H,2,5H2,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUZTGSKRJSECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)NC2=CN(N=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[[2-(2-Methyl-1,3-thiazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Hydroxypyridine-2-carbonyl)-propylamino]acetic acid](/img/structure/B7576566.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid](/img/structure/B7576570.png)
![2-[Propyl-[4-(tetrazol-1-yl)benzoyl]amino]acetic acid](/img/structure/B7576578.png)
![2-[2,3-Dihydro-1,4-benzodioxine-3-carbonyl(propyl)amino]acetic acid](/img/structure/B7576586.png)
![2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid](/img/structure/B7576594.png)

![4-[4-(Trifluoromethylsulfonyl)phenyl]sulfanylphenol](/img/structure/B7576642.png)
![N-[(2-methylpyrazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7576653.png)




![1-(4-methylsulfonylphenyl)-N-[2-(oxolan-2-yl)ethyl]ethanamine](/img/structure/B7576679.png)
![N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576680.png)